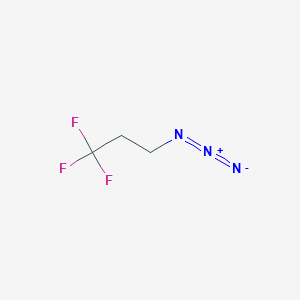
3-Azido-1,1,1-trifluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-1,1,1-trifluoropropane: is an organic compound with the molecular formula C3H4F3N3 . It is characterized by the presence of an azido group (-N3) and three fluorine atoms attached to a propane backbone.
作用机制
Target of Action
The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .
Mode of Action
The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of this compound reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .
Biochemical Pathways
The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .
Result of Action
The result of the action of this compound is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,1,1-trifluoropropane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). One common method is the reaction of 3-bromo-1,1,1-trifluoropropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 3-Azido-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, mild reaction conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed:
Substitution: Formation of substituted derivatives with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 3-amino-1,1,1-trifluoropropane.
科学研究应用
Chemistry: 3-Azido-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the preparation of fluorinated triazoles through click chemistry. These triazoles have applications in materials science and medicinal chemistry .
Biology: The azido group in this compound allows for bioorthogonal labeling of biomolecules. This enables the study of protein interactions, cellular processes, and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug discovery and development. The unique properties of fluorine atoms can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and fluorinated nature make it valuable in the production of polymers, surfactants, and other functional materials .
相似化合物的比较
3-Bromo-1,1,1-trifluoropropane: A halogenated analog used as a precursor in the synthesis of 3-Azido-1,1,1-trifluoropropane.
3-Chloro-1,1,1-trifluoropropane: Another halogenated analog with similar reactivity but different halogen substitution.
3-Iodo-1,1,1-trifluoropropane: A less common analog with iodine substitution.
Uniqueness: this compound is unique due to the presence of both the azido group and trifluoromethyl group. The azido group imparts high reactivity, particularly in cycloaddition reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. This combination of functional groups makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .
属性
IUPAC Name |
3-azido-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRJIDOINEWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

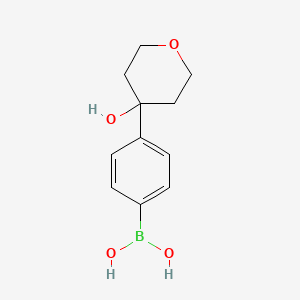
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B2992332.png)
![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)
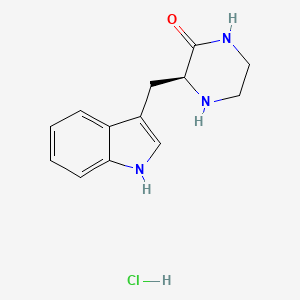

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
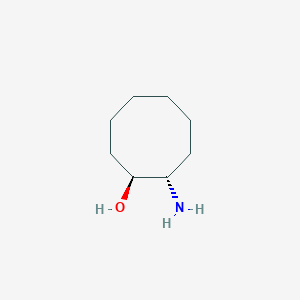

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)
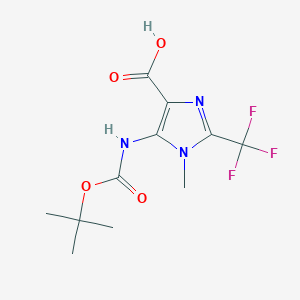
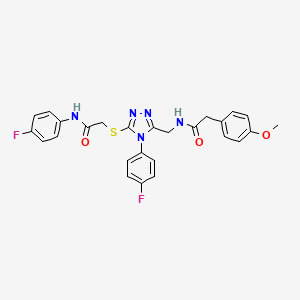
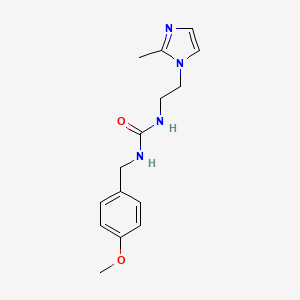
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)
